molecular formula C16H23ClN2O3 B1679088 Procaterol hydrochloride hemihydrate CAS No. 62929-91-3

Procaterol hydrochloride hemihydrate

Cat. No. B1679088
CAS RN: 62929-91-3
M. Wt: 326.82 g/mol
InChI Key: AEQDBKHAAWUCMT-CVHDTDHSSA-N
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Description

Procaterol is a beta-2 adrenergic receptor agonist and bronchodilator used for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is a potent bronchodilator that may be administered orally or by aerosol inhalation .


Synthesis Analysis

The synthesis of Procaterol involves acylation of 8-Hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system. This undergoes action of isopropylamine, forming an aminoketone, the carbonyl group of which is reduced by sodium borohydride .


Molecular Structure Analysis

The molecular structure of Procaterol hydrochloride hemihydrate (C16H22N2O3·HCl·1/2H2O) was determined by X-ray diffraction analysis. The crystal is orthorhombic with the space group P22_1_2_1 and Z=4. The cell dimensions are a=7.247 (2), b=12.491 (8), and c=18.822 (13) A .


Chemical Reactions Analysis

Procaterol exhibits patterns of oxidative decomposition in pharmaceutical preparations. Some samples of tablets have shown satisfactory stability for the first 6-12 months of storage, followed by a drop in procaterol assay and an increase in oxidation product .


Physical And Chemical Properties Analysis

The molecular weight of Procaterol hydrochloride hemihydrate is 326.82 g/mol . The chemical formula is C16H22N2O3·HCl .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of Procaterol hydrochloride hemihydrate was determined using X-ray diffraction analysis, revealing its orthorhombic crystal structure and specific cell dimensions. This study provides foundational knowledge for understanding its physical properties and interactions (Kido et al., 1982).

Comparative Pharmacological Effects

Procaterol's β-adrenoceptor stimulant actions were compared with other drugs like isoprenaline and salbutamol in anaesthetized cats. This research helps in understanding its efficacy and selectivity for β2-adrenoceptors, contributing to knowledge of its therapeutic potential and mechanism of action (Yamashita et al., 1978).

Metabolic Study

A study explored the metabolism of Procaterol HCL in rats, both in vitro and in vivo, identifying several metabolites and their pathways. This research is crucial for understanding how Procaterol is processed in the body and its potential metabolite effects (Shimizu et al., 1978).

Impact of Diet on Efficacy

Research investigated the effect of diet on the efficacy, onset, and duration of action of Procaterol hydrochloride tablets, providing insights into how dietary factors can influence the drug's therapeutic effectiveness (Spangler et al., 1987).

Beta-adrenoceptor Agonist Evaluation

A study evaluated Procaterol as a beta-adrenoceptor agonist based on metabolic responses in rats, contributing to a deeper understanding of its pharmacological profile and its potential for therapeutic use (Saitoh et al., 1978).

Pharmacokinetic Study

A pharmacokinetic study was conducted on healthy adult Japanese men following the oral administration of Procaterol hydrochloride hydrate, providing valuable data on how the drug is absorbed, distributed, metabolized, and excreted in the human body (Kobayashi et al., 2010).

Electrochemical Detection Applications

Research on the development of a poly(procaterol hydrochloride) modified glassy carbon electrode for simultaneous voltammetry detection of dopamine and uric acid demonstrates an innovative application of Procaterol in the field of biochemical sensing and analysis (Kong et al., 2018).

Future Directions

Procaterol has shown potential for assist use for COPD. The use of procaterol improved the pulmonary function measured by spirometry and respiratory mechanics in patients with stable COPD treated with long-acting bronchodilators .

properties

IUPAC Name

8-hydroxy-5-[(1R,2S)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDBKHAAWUCMT-CVHDTDHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975221
Record name 5-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}quinoline-2,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meptin

CAS RN

59828-07-8, 62929-91-3
Record name Procaterol hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059828078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}quinoline-2,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M KIDO, I MIURA, Y MANABE… - Chemical and …, 1982 - jstage.jst.go.jp
… “12’ | n { -HC1-1/2H20 As a part of studies on the pharmaceutical function V\§A\O of adrenergic drugs, X—ray crystal structure analysis of OH procaterol hydrochloride hemihydrate was …
Number of citations: 6 www.jstage.jst.go.jp
V Hoffstein, N Zamel, P McClean… - American journal of …, 1994 - atsjournals.org
… Immediately after these baseline measurements, subjects self-administered two metereddose puffs of either procaterol hydrochloride hemihydrate aerosol (10I1g/per puff) or ipratropium …
Number of citations: 7 www.atsjournals.org
DS Wright, LA Pachla, DM Gibson… - Journal of Chromatography …, 1987 - Elsevier
Procaterol hydrochloride, 8-hydroxy-5 [1-hydroxy-2-[(1-methylethyl)-amino] butyl]-2 (1H)-quinolinone, has been reported to exhibit P2-adrenergic stimulation, producing selective …
Number of citations: 7 www.sciencedirect.com
K Kusano, M Nomura, K Toju… - Journal of Veterinary …, 2016 - Wiley Online Library
Procaterol ( PCR ) is a beta‐2‐adrenergic bronchodilator widely used in Japanese racehorses for treating lower respiratory disease. The pharmacokinetics of PCR following single …
Number of citations: 6 onlinelibrary.wiley.com
TM Chen, L Chafetz - Journal of pharmaceutical sciences, 1987 - Elsevier
… A standard solution containing -8 pg/mL of procaterol hydrochloride hemihydrate, 2 pg/mL … containing -1 mg/mL of procaterol hydrochloride hemihydrate was prepared in distilled water. …
Number of citations: 11 www.sciencedirect.com
M KIDO, K NAKAGAWA - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
… are very similar to these of procaterol hydrochloride hemihydrate. Keywords—mx-ray … 2-quinolone ring skeleton of procaterol hydrochloride hemihydrate, a novel potent bronchodilator,” …
Number of citations: 17 www.jstage.jst.go.jp
S Motomura, K Hashimoto - American Journal of …, 1992 - journals.physiology.org
… Dose-dependent shortening of the atrio-His bundle (AH) interval by dl-procaterol hydrochloride hemihydrate (0.03-1 nmol) injected intra-arterially into the AV node artery was affected …
Number of citations: 15 journals.physiology.org
N Watanabe, Y Kawai, T Ohhashi - Microvascular research, 1990 - Elsevier
… drugs used were I-isoproterenol hydrochloride (Nikken Kagaku), dobutamine hydrochloride (Shionogi Seiyaku), salbutamol hemisulfate (Sigma), procaterol hydrochloride hemihydrate (…
Number of citations: 16 www.sciencedirect.com
A Senthilselvan - Chest, 1998 - Elsevier
… in the search were ipratropium bromide, isoproterenol hydrochloride, metaproterenol sulfate, albuterol, fenoterol hydrobromide, terbutaline, procaterol hydrochloride hemihydrate, …
Number of citations: 81 www.sciencedirect.com
AT PLAY - europepmc.org
… Pro-Air (procaterol hydrochloride hemihydrate) is a direct-… of procaterol hydrochloride hemihydrate is believed to result … Pro-Air (procaterol hydrochloride hemihydrate) Aerosol is …
Number of citations: 0 europepmc.org

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